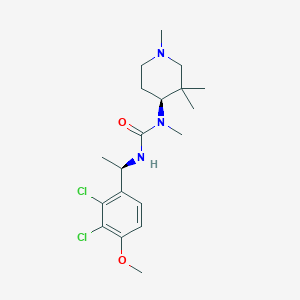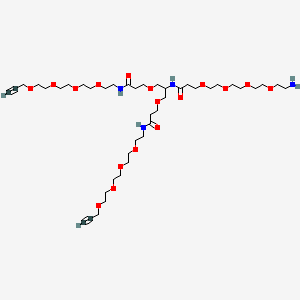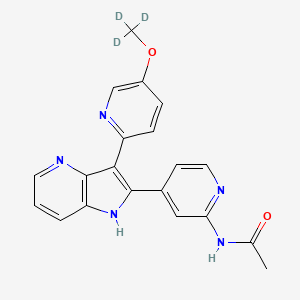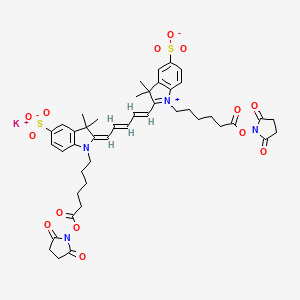
N-(4-methoxyphenyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxytryptamine receptor antagonist 5 is a compound that belongs to a class of drugs known as serotonin receptor antagonists. These compounds act on the 5-hydroxytryptamine receptor, a subtype of serotonin receptor found in the terminals of the vagus nerve and certain areas of the brain. They are primarily used to prevent and treat nausea and vomiting, particularly those induced by chemotherapy, radiation therapy, and postoperative conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxytryptamine receptor antagonists typically involves the formation of an indole core structure, which is a common feature in many of these compounds. The synthetic route often includes the following steps:
Formation of the Indole Core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bischler-Möhlau indole synthesis.
Functionalization of the Indole Core: Introduction of functional groups that are essential for the activity of the compound. This may involve reactions such as halogenation, nitration, or alkylation.
Coupling Reactions: The final step often involves coupling the functionalized indole core with other molecular fragments to form the complete 5-hydroxytryptamine receptor antagonist.
Industrial Production Methods: Industrial production of these compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxytryptamine receptor antagonists undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Halogenating Agents: Such as bromine or chlorine.
Major Products: The major products formed from these reactions include hydroxylated, aminated, or halogenated derivatives of the original compound .
Applications De Recherche Scientifique
5-Hydroxytryptamine receptor antagonists have a wide range of scientific research applications:
Chemistry: Used as model compounds to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in research on neurotransmission and the role of serotonin in various physiological processes.
Medicine: Widely used in the treatment of nausea and vomiting, particularly in patients undergoing chemotherapy or radiation therapy. .
Industry: Utilized in the development of new pharmaceuticals and in the study of drug-receptor interactions
Mécanisme D'action
The mechanism of action of 5-hydroxytryptamine receptor antagonists involves blocking the 5-hydroxytryptamine receptor, which is a ligand-gated ion channel. By preventing serotonin from binding to this receptor, these compounds inhibit the transmission of signals that trigger nausea and vomiting. This action is particularly effective in the gut-brain axis, where the receptors play a crucial role in emetic responses .
Comparaison Avec Des Composés Similaires
- Ondansetron
- Granisetron
- Dolasetron
- Tropisetron
- Palonosetron
Comparison: While all these compounds share a common mechanism of action, they differ in their chemical structures, pharmacokinetics, and clinical applications. For example, palonosetron has a longer half-life and is more effective in preventing delayed chemotherapy-induced nausea and vomiting compared to ondansetron .
Uniqueness: 5-Hydroxytryptamine receptor antagonist 5 is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine receptor, which makes it particularly effective in certain clinical settings. Its unique chemical structure also allows for specific interactions with the receptor, leading to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C16H13N3O2 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-21-12-8-6-11(7-9-12)18-16(20)15-10-17-13-4-2-3-5-14(13)19-15/h2-10H,1H3,(H,18,20) |
Clé InChI |
UUFCEPQEIQOEAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)
![3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931503.png)


![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)


![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)
![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)
